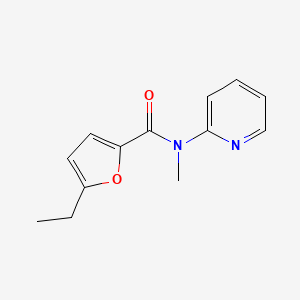![molecular formula C15H25NO2 B7593848 2-(Cyclohexen-1-yl)-1-[4-(1-hydroxyethyl)piperidin-1-yl]ethanone](/img/structure/B7593848.png)
2-(Cyclohexen-1-yl)-1-[4-(1-hydroxyethyl)piperidin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclohexen-1-yl)-1-[4-(1-hydroxyethyl)piperidin-1-yl]ethanone is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as CHEP and is a member of the class of compounds called ketones. CHEP has been synthesized by several methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
Wirkmechanismus
The mechanism of action of CHEP is not fully understood, but it is believed to act on several different pathways in the brain. It has been shown to increase the levels of antioxidant enzymes, which can protect neurons from oxidative stress. CHEP has also been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a role in mood, behavior, and cognition.
Biochemical and Physiological Effects:
CHEP has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes, which can protect neurons from oxidative stress. CHEP has also been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a role in mood, behavior, and cognition. In addition, CHEP has been shown to have analgesic and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CHEP in laboratory experiments is that it is relatively easy to synthesize and has a high yield. In addition, CHEP has been shown to have neuroprotective effects and can prevent neuronal damage caused by oxidative stress. However, one limitation of using CHEP in laboratory experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of CHEP. One area of research is the potential use of CHEP in the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Another area of research is the potential use of CHEP as an analgesic and anti-inflammatory agent. In addition, future studies could focus on the mechanism of action of CHEP and its effects on different pathways in the brain.
Synthesemethoden
CHEP can be synthesized by several methods, including the reaction of 1-(4-piperidinyl)-2-cyclohexene-1-ethanone with 1-chloro-2-hydroxyethane in the presence of a base. Another method involves the reaction of 1-(4-piperidinyl)-2-cyclohexene-1-ethanone with 2-chloroethanol in the presence of a base. Both of these methods result in the formation of CHEP with high yields.
Wissenschaftliche Forschungsanwendungen
CHEP has been studied for its potential therapeutic applications in the field of neuroscience. It has been shown to have neuroprotective effects and can prevent neuronal damage caused by oxidative stress. CHEP has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. In addition, CHEP has been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation.
Eigenschaften
IUPAC Name |
2-(cyclohexen-1-yl)-1-[4-(1-hydroxyethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-12(17)14-7-9-16(10-8-14)15(18)11-13-5-3-2-4-6-13/h5,12,14,17H,2-4,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLVNLUGIKFFDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)CC2=CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclohexen-1-yl)-1-[4-(1-hydroxyethyl)piperidin-1-yl]ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-fluoro-5-[(2-fluoro-5-methylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B7593770.png)


![[2-(Furan-2-yl)azepan-1-yl]-(1,2,5-thiadiazol-3-yl)methanone](/img/structure/B7593787.png)

![4-[(2,6-Dimethylphenyl)methyl]morpholine-2-carboxamide](/img/structure/B7593801.png)


![N-[2-(3,5-dimethylpiperidin-1-yl)ethyl]-2-[2-(furan-3-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B7593827.png)
![N-[1-(3-fluorophenyl)piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B7593835.png)
![1-[2-Methyl-4-(2-methylphenyl)pyrrolidin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B7593861.png)
![Furan-2-yl-[2-methyl-4-(2-methylphenyl)pyrrolidin-1-yl]methanone](/img/structure/B7593864.png)
